3-(Benzylsulfanyl)pyridazine-4-carboxylic acid
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Overview
Description
3-(Benzylsulfanyl)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 g/mol It is characterized by the presence of a benzylsulfanyl group attached to a pyridazine ring, which also bears a carboxylic acid functional group
Preparation Methods
The synthesis of 3-(benzylsulfanyl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with benzylthiol under specific conditions. One common synthetic route includes the following steps:
Starting Material: Pyridazine-4-carboxylic acid.
Reagent: Benzylthiol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
3-(Benzylsulfanyl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.
Scientific Research Applications
3-(Benzylsulfanyl)pyridazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)pyridazine-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzylsulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(Benzylsulfanyl)pyridazine-4-carboxylic acid can be compared with other similar compounds, such as:
3-(Methylsulfanyl)pyridazine-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
3-(Phenylsulfanyl)pyridazine-4-carboxylic acid: Similar structure but with a phenylsulfanyl group.
3-(Ethylsulfanyl)pyridazine-4-carboxylic acid: Similar structure but with an ethylsulfanyl group.
The uniqueness of this compound lies in its specific benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-benzylsulfanylpyridazine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-6-7-13-14-11(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMFIQUTZRTJTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CN=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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